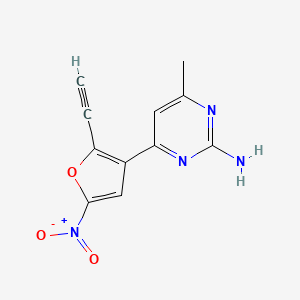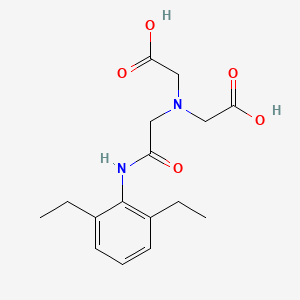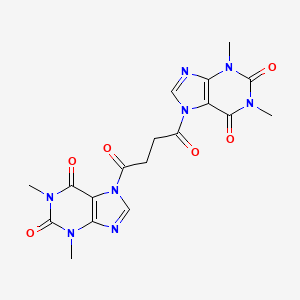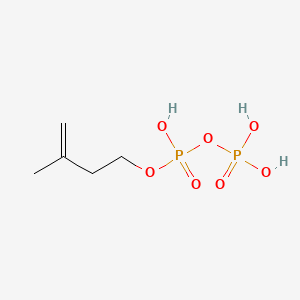
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine
Descripción general
Descripción
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine, also known as ENF, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. ENF is a highly selective inhibitor of the protein tyrosine kinase, Fyn, which plays a crucial role in the regulation of neuronal signaling.
Mecanismo De Acción
Fyn is a non-receptor protein tyrosine kinase that is involved in the regulation of neuronal signaling. Fyn is activated by the binding of various ligands to its SH3 and SH2 domains, which leads to autophosphorylation and activation of the kinase domain. Fyn then phosphorylates various downstream targets, including ion channels, receptors, and cytoskeletal proteins. 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine inhibits the activity of Fyn by binding to its ATP-binding site and preventing the transfer of phosphate groups to downstream targets.
Biochemical and Physiological Effects:
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine inhibits the activity of Fyn with an IC50 of approximately 30 nM. In addition, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has several advantages for use in lab experiments. It is a highly selective inhibitor of Fyn, which allows for the specific targeting of this protein kinase. In addition, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been shown to have low toxicity and good solubility in aqueous solutions. However, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing in in vivo studies. In addition, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has poor blood-brain barrier penetration, which may limit its effectiveness in treating neurological disorders.
Direcciones Futuras
There are several future directions for the use of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine in scientific research. One potential direction is the investigation of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine may have potential applications in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine in these applications. Another future direction is the development of more potent and selective inhibitors of Fyn that may have improved pharmacokinetic properties and efficacy.
Métodos De Síntesis
The synthesis of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine involves the reaction of 2-amino-4-(2-bromoacetyl)-6-methylpyrimidine with ethynyl-5-nitrofuran-3-ylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine with a yield of approximately 70%. The purity of the product can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been shown to inhibit the activity of Fyn, which is involved in the regulation of neuronal signaling and has been implicated in the pathogenesis of these disorders. In addition, 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been shown to have anti-inflammatory properties, which may also contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
4-(2-ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-3-9-7(5-10(18-9)15(16)17)8-4-6(2)13-11(12)14-8/h1,4-5H,2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSIBYEIWCHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(OC(=C2)[N+](=O)[O-])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222372 | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine | |
CAS RN |
72044-87-2 | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072044872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















